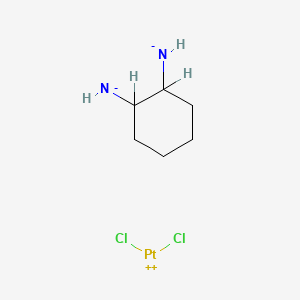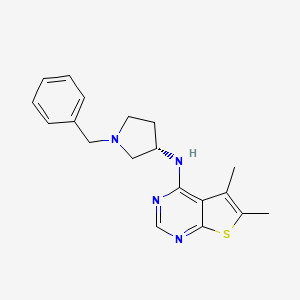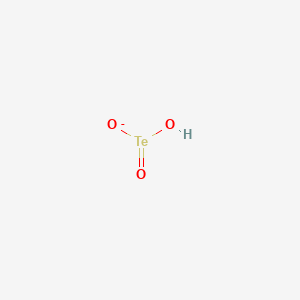
(2-Azanidylcyclohexyl)azanide;dichloroplatinum(2+)
Vue d'ensemble
Description
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is a platinum-based compound with the molecular formula C6H14Cl2N2Pt and a molecular weight of 380.18 g/mol . This compound is known for its antitumor properties and is used as an impurity in the third-generation platinum complex, Oxaliplatin . It is primarily used in the treatment of colorectal cancer due to its ability to form adducts with DNA, leading to cytotoxicity .
Méthodes De Préparation
The synthesis of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the reaction of platinum(II) chloride with 1,2-cyclohexanediamine . The reaction is typically carried out in an aqueous medium under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and other ligands that can coordinate with the platinum center . The major products formed from these reactions are typically platinum complexes with different ligands, which can exhibit varying degrees of biological activity .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the coordination chemistry of platinum complexes and their reactivity . In biology and medicine, it is primarily used as an antitumor agent, with a focus on its ability to form DNA adducts and induce cytotoxicity in cancer cells .
Mécanisme D'action
The mechanism of action of Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- involves the formation of DNA adducts, which interfere with DNA replication and transcription . This leads to the induction of apoptosis in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA damage response pathway . The formation of DNA adducts triggers a cascade of cellular events that ultimately result in cell death .
Comparaison Avec Des Composés Similaires
Platinum, dichloro(1,2-cyclohexanediamine-N,N’)-, (SP-4-2-(1R-trans))- is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . it is unique in its specific ligand structure, which imparts distinct biological activity and reactivity . Compared to cisplatin and carboplatin, this compound has a different spectrum of activity and is primarily used in the treatment of colorectal cancer . The similar compounds include:
- Cisplatin
- Carboplatin
- Oxaliplatin
Propriétés
Formule moléculaire |
C6H12Cl2N2Pt |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C6H12N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
UUERTZXRKZEANK-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)











![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)
